molecular formula C11H14N2O4S B1200351 1-((2-Nitrophenyl)sulfonyl)piperidine CAS No. 314283-05-1

1-((2-Nitrophenyl)sulfonyl)piperidine

Cat. No.: B1200351
CAS No.: 314283-05-1
M. Wt: 270.31 g/mol
InChI Key: AACRWZVDRSTLKY-UHFFFAOYSA-N
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Description

Significance of Sulfonylpiperidine Scaffolds in Heterocyclic Chemistry

Heterocyclic compounds are fundamental to life processes and constitute the core of over 90% of modern drugs. idosi.org Among these, the piperidine (B6355638) ring is a "privileged scaffold," a structural motif frequently found in pharmacologically active compounds and natural products. Its saturated, six-membered ring structure allows for well-defined three-dimensional conformations, which are crucial for precise interactions with biological targets such as enzymes and receptors.

When a sulfonyl group is attached to the piperidine nitrogen, forming a sulfonamide linkage, the resulting sulfonylpiperidine scaffold gains unique properties. The sulfonamide group is a stable, non-basic mimic of an amide bond and can act as a hydrogen bond acceptor through its sulfonyl oxygens. nih.gov This feature is highly valuable in drug design for modulating properties like solubility, cell permeability, and metabolic stability.

Research has demonstrated the importance of the sulfonylpiperidine scaffold in developing novel therapeutic agents. For instance, a structure-guided design approach led to the discovery of sulfonylpiperidine derivatives as potent and selective inhibitors of thymidylate kinase (TMK) in Gram-positive bacteria. nih.gov TMK is a critical enzyme for bacterial DNA synthesis, making it a promising target for new antibacterial drugs. nih.gov In these inhibitors, the sulfonylpiperidine moiety plays a key role in binding to the enzyme's active site, highlighting the scaffold's utility in creating targeted inhibitors. nih.gov

Overview of the 2-Nitrophenylsulfonyl Group in Synthetic Strategies

The 2-nitrophenylsulfonyl group (nosyl group, Ns) is a highly effective protecting group for primary and secondary amines in organic synthesis. Its widespread use stems from its straightforward installation and, more importantly, its facile cleavage under mild conditions that are orthogonal to many other protecting groups.

The key to the nosyl group's function lies in the strongly electron-withdrawing nature of the ortho-nitro substituent. researchgate.net This electronic effect significantly acidifies the N-H proton of the resulting sulfonamide and, crucially, activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). researchgate.net The installation of the nosyl group is typically achieved by reacting the amine with 2-nitrobenzenesulfonyl chloride in the presence of a base like pyridine. researchgate.net

Deprotection, or cleavage, of the nosyl group is most commonly accomplished by treatment with a thiol reagent (such as thiophenol or 2-mercaptoethanol) and a base (like potassium carbonate or DBU). researchgate.net The thiolate anion acts as a nucleophile, attacking the carbon atom bearing the sulfonyl group on the nitroaromatic ring. This process proceeds through a Meisenheimer complex intermediate, leading to the displacement of the sulfonamide anion and regeneration of the free amine in high yields. researchgate.netacs.org This mild deprotection protocol tolerates a wide variety of other functional groups, making the nosyl group a powerful tool in the synthesis of complex molecules like polyamine spider toxins. researchgate.net

Table 2: Selected Deprotection Conditions for the 2-Nitrophenylsulfonyl (Nosyl) Group

ReagentsConditionsSubstrate TypeReference
Thiophenol (PhSH), Potassium Carbonate (K₂CO₃)DMF or CH₃CN, Room TemperaturePrimary Amines researchgate.net
2-Mercaptoethanol (HSCH₂CH₂OH), DBUDMF, Room TemperaturePrimary Amines researchgate.net
Thiophenol (PhSH), Cesium Carbonate (Cs₂CO₃)DMF, Room TemperaturePrimary Amines researchgate.net

Beyond its role as a protecting group, the nosyl group can also serve as an activator. For example, N-nosyl aziridines can be activated for regioselective ring-opening reactions by various nucleophiles. researchgate.net

Historical Context and Evolution of Research on N-Sulfonylpiperidines

The study of N-sulfonylpiperidines is a subset of the broader history of sulfonamides and piperidine-containing compounds. The initial discovery of sulfonamide bioactivity dates back to the early 20th century with the development of sulfa drugs, the first class of synthetic antibacterial agents. This established the sulfonamide functional group as a critical pharmacophore. Separately, the piperidine heterocycle has been a long-standing object of study due to its presence in numerous alkaloids and synthetic drugs, with research dating back over a century. nih.gov

The evolution towards studying specific N-sulfonylpiperidines like 1-((2-nitrophenyl)sulfonyl)piperidine is tied to the advancement of modern synthetic organic chemistry, particularly the development of protecting group strategies from the mid-20th century onwards. As synthetic targets became more complex, chemists required a toolbox of protecting groups that could be selectively applied and removed without affecting other parts of a molecule.

In this context, the 2-nitrophenylsulfonyl (nosyl) group emerged as a highly useful protecting group for amines due to its unique cleavage conditions via nucleophilic aromatic substitution. researchgate.net The combination of this specialized sulfonyl chloride with a common and important heterocyclic building block like piperidine was a logical step. Early research would have focused on establishing the reaction conditions for its formation and cleavage. More recent research has shifted from studying the compound in isolation to using it as a building block. Contemporary studies now feature N-nosyl piperidines and related structures as intermediates in the synthesis of complex target molecules with potential biological activity, such as enzyme inhibitors or receptor modulators. nih.govacs.org

Scope and Academic Relevance of Studying this compound

The academic and industrial relevance of this compound lies not in its direct application, but in its role as a versatile synthetic intermediate. The compound is a commercially available building block, which facilitates its use in research and development. bldpharm.comchemenu.com Its study is relevant to several key areas of chemical science.

In medicinal chemistry, this compound serves as a precursor for generating libraries of more complex piperidine derivatives. By synthesizing the core structure and then cleaving the nosyl group, chemists can access a free secondary amine on the piperidine ring, which can then be subjected to a wide range of further chemical modifications (e.g., acylation, alkylation, arylation). This approach is evident in the synthesis of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, which have been investigated for their potent antituberculosis activity. acs.orgacs.org Although this example involves a piperazine (B1678402), the synthetic principle of using a nitrobenzenesulfonyl moiety is directly analogous.

Furthermore, the compound appears in the patent literature as an intermediate in the synthesis of novel compounds targeted at modulating biological pathways, such as C5a receptor (C5aR) inhibitors and mutant isocitrate dehydrogenase 1 (IDH1) inhibitors. chiralen.com This underscores its practical value to the pharmaceutical industry in the discovery of new drug candidates.

The study of this and related compounds also contributes to a deeper understanding of the reactivity and utility of the nosyl group, potentially leading to the development of new synthetic methodologies. Its straightforward synthesis from piperidine and 2-nitrobenzenesulfonyl chloride allows for its use as a model system for exploring the chemistry of N-sulfonylated heterocycles. researchgate.netchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-nitrophenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c14-13(15)10-6-2-3-7-11(10)18(16,17)12-8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACRWZVDRSTLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355345
Record name 1-((2-Nitrophenyl)sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314283-05-1
Record name 1-((2-Nitrophenyl)sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 2 Nitrophenyl Sulfonyl Piperidine and Its Derivatives

Direct Sulfonamide Formation from Piperidine (B6355638) Precursors

The most straightforward method for the synthesis of 1-((2-nitrophenyl)sulfonyl)piperidine involves the direct reaction of piperidine or its derivatives with a suitable 2-nitrobenzenesulfonylating agent.

Reactions with 2-Nitrobenzenesulfonyl Chloride

The reaction of piperidine precursors with 2-nitrobenzenesulfonyl chloride is a widely employed method for the formation of the corresponding sulfonamide. acs.orgacs.orgsemanticscholar.org This reaction proceeds via a nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable S-N bond and the elimination of hydrochloric acid.

For instance, the synthesis of various derivatives, such as (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone, has been achieved using 2-nitrobenzenesulfonyl chloride as the sulfonating agent. nih.gov In a typical procedure, the piperidine derivative is dissolved in a suitable solvent, and 2-nitrobenzenesulfonyl chloride is added, often in the presence of a base to neutralize the HCl byproduct. nanobioletters.com The reaction is generally stirred at room temperature until completion, which is monitored by techniques like thin-layer chromatography (TLC). nanobioletters.com

The versatility of this method is demonstrated by its application in the synthesis of a range of compounds with varying substituents on the piperidine ring, yielding products in good to excellent yields. acs.orgacs.orgsemanticscholar.org For example, 1-benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine (B2540966) was synthesized with a 72% yield. acs.org Similarly, other derivatives have been obtained in yields ranging from 57% to 77%. acs.orgnih.gov

Optimization of Reaction Conditions and Reagents (e.g., Triethylamine, Solvent Effects)

The efficiency of the sulfonamide formation is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, and reaction temperature.

Base: Triethylamine (TEA) is a commonly used base to scavenge the hydrochloric acid generated during the reaction. nanobioletters.com Other bases like diisopropylethylamine (DIPEA) are also frequently used. acs.orgacs.orgsemanticscholar.org The presence of a base is crucial to drive the reaction to completion by preventing the protonation of the starting piperidine, which would render it non-nucleophilic. In some procedures, an excess of the base (e.g., 3.0 to 5.0 equivalents) is used to ensure the reaction proceeds smoothly. acs.orgnanobioletters.com

Solvent: Dichloromethane (B109758) (DCM) is a widely used solvent for this reaction due to its inertness and ability to dissolve both the piperidine substrate and the sulfonyl chloride. acs.orgacs.orgsemanticscholar.orgnanobioletters.com Other solvents such as acetonitrile (B52724) have also been utilized. nih.gov The choice of solvent can influence the reaction rate and the solubility of the reactants and products.

Temperature: The reaction is typically carried out at room temperature. acs.orgacs.orgsemanticscholar.orgnanobioletters.com In some cases, the initial addition of reagents is performed at a lower temperature (0-5 °C) to control the initial exotherm of the reaction, after which the mixture is allowed to warm to room temperature. nanobioletters.com

The following table summarizes typical reaction conditions for the synthesis of this compound derivatives:

Piperidine PrecursorSulfonylating AgentBase (equiv.)SolventTemperatureYield (%)Reference
1-Benzhydrylpiperazine (B193184)2-Nitrobenzenesulfonyl chlorideDIPEA (5.0)DCMRoom Temp72 acs.org
Amine derivative 6i2-Nitrobenzenesulfonyl chlorideDIPEA (5.0)DCMRoom Temp57 acs.org
2,4-difluorophenyl(piperidin-4-yl)methanone oxime2-Nitrobenzenesulfonyl chlorideTriethylamine (3.0)DCM0-5 °C to Room Temp- nanobioletters.com
1-(Bis(4-fluorophenyl)methyl)piperazine2-Nitrobenzenesulfonyl chloride---77 nih.gov

Synthesis of Chiral and Stereodefined Analogues of N-((2-Nitrophenyl)sulfonyl)piperidine

The development of synthetic methods to access chiral, non-racemic piperidine derivatives is of great importance in medicinal chemistry. The 2-nitrophenylsulfonyl group can be incorporated into these chiral scaffolds.

Multi-Step Syntheses Incorporating the this compound Moiety

The this compound unit is often incorporated within larger, more complex molecules through multi-step synthetic sequences. acs.orgacs.orgsemanticscholar.org In these syntheses, the nosyl-protected piperidine may be an intermediate that undergoes further transformations.

For example, a multi-step synthesis of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids has been reported. acs.orgacs.orgsemanticscholar.org This synthesis involves several steps, including the preparation of a piperazine (B1678402) derivative, coupling with a Boc-protected amino acid, deprotection, and finally, reaction with a nitro-substituted benzenesulfonyl chloride to install the 1-((2-nitrophenyl)sulfonyl) moiety. acs.orgacs.orgsemanticscholar.org

The development of multi-step continuous-flow synthesis provides an efficient alternative to traditional batch processes for the preparation of complex molecules, including active pharmaceutical ingredients. flinders.edu.aursc.orgtue.nl This methodology allows for sequential transformations in a continuous stream, potentially improving yields and reducing reaction times. flinders.edu.aursc.org While specific examples of the continuous-flow synthesis of this compound were not found in the search results, the principles of this technology are applicable to its multi-step synthesis.

Strategies for Integrating the Scaffold into Complex Molecular Architectures

The integration of the this compound scaffold into larger, more complex molecules is a primary focus in the development of new chemical entities. A predominant strategy involves the direct sulfonylation of a pre-existing piperidine ring or its derivatives with 2-nitrobenzenesulfonyl chloride. This approach is foundational in creating complex hybrids, such as the synthesis of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamides, which have been investigated for their potential biological activities. acs.orgresearchgate.net

In these syntheses, a multi-step process is often employed. For instance, a substituted piperazine can first be coupled with an amino acid, which is then deprotected to reveal a free amine. This amine is subsequently reacted with a nitro-substituted benzenesulfonyl chloride, such as 2-nitrobenzenesulfonyl chloride, in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM). acs.orgsemanticscholar.orgacs.org This sequence effectively links the nitrobenzenesulfonylpiperidine motif to other complex fragments, demonstrating a modular approach to building intricate molecular architectures. acs.org The reaction of 1-benzhydrylpiperazine with 2-nitrobenzenesulfonyl chloride, for example, yields the corresponding 1-benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine in good yield. acs.orgnih.gov

This fundamental reaction highlights a key strategy: the use of the sulfonyl chloride as an electrophilic partner to cap a nucleophilic piperidine or piperazine nitrogen, thereby incorporating the 2-nitrophenylsulfonyl group into a larger molecular framework.

Table 1: Examples of Integrating the 2-Nitrophenylsulfonyl Scaffold

Starting Piperazine DerivativeSulfonyl ChlorideProductYield (%)Reference
1-Benzhydrylpiperazine2-Nitrobenzenesulfonyl chloride1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine72% acs.orgnih.gov
1-(Bis(4-fluorophenyl)methyl)piperazine2-Nitrobenzenesulfonyl chloride1-(Bis(4-fluorophenyl)methyl)-4-((2-nitrophenyl)sulfonyl)piperazine77% nih.gov
1-Benzhydrylpiperazine2,4-Dinitrobenzenesulfonyl chloride1-Benzhydryl-4-((2,4-dinitrophenyl)sulfonyl)piperazine65% researchgate.net
1-(Bis(4-fluorophenyl)methyl)piperazine2,4-Dinitrobenzenesulfonyl chloride1-(Bis(4-fluorophenyl)methyl)-4-((2,4-dinitrophenyl)sulfonyl)piperazine65% nih.gov

Sequential Functionalization and Convergent Synthesis

Building upon the core structure, sequential functionalization and convergent synthesis offer powerful pathways to generate diversity and complexity.

Sequential Functionalization refers to the stepwise introduction of functional groups. A practical approach for creating substituted piperidines involves the directed metalation of a 1,2-dihydropyridine intermediate, which can then be functionalized and subsequently reduced to the desired substituted piperidine. nih.gov While not starting with the 2-nitrophenylsulfonyl group attached, this principle of sequential modification of the piperidine ring is a key concept in synthetic design. nih.govnih.gov More directly related, the synthesis of complex sulfonamides often follows a clear sequence. For example, a common route involves the Boc deprotection of a piperazine-amino acid conjugate, followed by sulfonylation with 2-nitrobenzenesulfonyl chloride. semanticscholar.orgacs.org This step-by-step process allows for the controlled construction of the target molecule.

Convergent Synthesis involves the independent synthesis of molecular fragments that are later joined. This strategy is highly efficient for preparing complex molecules. A novel convergent paired electrochemical approach has been developed for the synthesis of sulfonamides. nih.gov In this method, a nitroaromatic compound is cathodically reduced to a nitroso intermediate (the electrophile), while a sulfonyl hydrazide is anodically oxidized to a sulfinic acid (the nucleophile). These two electrochemically generated species then react in a single pot to form the sulfonamide bond. nih.gov This process is notable for being catalyst-free and for using electrons as a green oxidant, avoiding toxic reagents. This convergent strategy provides a modern and efficient route to the core sulfonamide linkage central to this compound and its analogues. nih.gov

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of sulfonamides and their precursors. The focus is on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

One significant advancement is the development of a convergent paired electrochemical synthesis of sulfonamides. nih.gov This method stands out for its sustainability, as it operates without a catalyst and uses nitro compounds in place of more toxic amine starting materials. The only byproduct is nitrogen gas, which is environmentally benign. This approach offers the potential for a current efficiency of up to 200% under ideal conditions, making it highly atom-economical. nih.gov

Sustainable routes are also being developed for the synthesis of key starting materials. For instance, a greener method for producing 5-nitro-2-chlorobenzenesulfonyl chloride, a related precursor, has been reported. google.com This process uses bis(trichloromethyl)carbonate (BTC) as a reagent, which is considered a greener alternative to traditional chlorinating agents like thionyl chloride or phosphorus pentachloride. The reaction proceeds with high yields, is safer, and produces less waste, embodying the principles of green chemistry. google.com

Furthermore, research into solvent-free "domino" reactions, which combine multiple bond-forming events in a single step, highlights another avenue for sustainable synthesis. researchgate.net The use of heterogeneous catalysts, such as piperidine-based polymeric networks in continuous microfluidic reactors, also represents a green approach by simplifying catalyst recovery and improving process control. mdpi.com These innovations in synthetic methodology pave the way for more environmentally responsible production of this compound and related compounds.

Table 2: Green Synthesis of a Substituted Benzenesulfonyl Chloride Precursor

Starting Material"Green" ReagentProductYield (%)Purity (%)Reference
5-Nitro-2-chlorobenzenesulfonic acidBis(trichloromethyl)carbonate (BTC)5-Nitro-2-chlorobenzenesulfonyl chloride93.1%99.1% google.com
5-Nitro-2-chlorobenzenesulfonic acidBis(trichloromethyl)carbonate (BTC)5-Nitro-2-chlorobenzenesulfonyl chloride91.3%98.7% google.com
5-Nitro-2-chlorobenzenesulfonic acidBis(trichloromethyl)carbonate (BTC)5-Nitro-2-chlorobenzenesulfonyl chloride84.2%98.0% google.com
5-Nitro-2-chlorobenzenesulfonic acidBis(trichloromethyl)carbonate (BTC)5-Nitro-2-chlorobenzenesulfonyl chloride63.8%97.5% google.com

The Role of 1 2 Nitrophenyl Sulfonyl Piperidine As a Synthetic Tool

The 2-Nitrophenylsulfonyl (Nosyl) Group as a Nitrogen Protecting Group

The 2-nitrophenylsulfonyl (nosyl, Ns) group is one of the most common sulfonyl protecting groups for amines, alongside the p-toluenesulfonyl (tosyl) group. nih.gov While tosylamides are known for their high stability, their removal often requires harsh conditions. organic-chemistry.org In contrast, nitrobenzenesulfonamides like those derived from the nosyl group are favored for their ease of cleavage under mild conditions, offering a strategic advantage in multistep synthesis. nih.gov

A key advantage of the nosyl group is its unique cleavage conditions, which makes it orthogonal to many other common protecting groups used in organic synthesis. Orthogonality means that one protecting group can be selectively removed in the presence of others, which is crucial for the synthesis of complex molecules.

The nosyl group is stable to the acidic conditions often used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions (typically piperidine (B6355638) in DMF) used to cleave the fluorenylmethoxycarbonyl (Fmoc) group in solid-phase peptide synthesis. nih.govfrontiersin.org It is also stable to various other reagents, allowing for a wide range of chemical transformations on other parts of the molecule without affecting the protected amine. This compatibility is essential in methodologies like solid-phase synthesis where multiple, sequential protection and deprotection steps are required. nih.gov

Table 1: Comparison of Common Amine Protecting Groups

Protecting GroupAbbreviationCleavage ConditionsOrthogonal To
2-Nitrophenylsulfonyl Ns (Nosyl) Mild nucleophiles (e.g., thiophenol, β-mercaptoethanol)Boc, Fmoc, Cbz, various silyl (B83357) ethers
tert-Butoxycarbonyl Boc Strong acids (e.g., TFA, HCl)Fmoc, Ns, most ester groups
Fluorenylmethoxycarbonyl Fmoc Bases (e.g., Piperidine)Boc, Ns, Trityl (Trt)
p-Toluenesulfonyl Ts (Tosyl) Harsh reducing conditions (e.g., Na/NH₃, SmI₂) or strong acidGenerally not considered easily removable or orthogonal
Benzyloxycarbonyl Cbz Catalytic hydrogenation (H₂, Pd/C), strong acidsBoc, Fmoc, Ns

The primary method for cleaving the nosyl group from a protected amine involves nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the ortho-nitro group activates the sulfonyl-attached aromatic ring for attack by soft nucleophiles.

Thiophenol, often in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is the most common reagent for this deprotection. The mechanism proceeds as follows:

The basic conditions deprotonate the thiophenol to generate the highly nucleophilic thiophenolate anion (PhS⁻).

The thiophenolate attacks the carbon atom of the benzene (B151609) ring that is bonded to the sulfur of the sulfonamide. This is the rate-determining step.

A Meisenheimer complex, a resonance-stabilized anionic intermediate, is formed.

The sulfonylpiperidine anion is eliminated, and the aromaticity of the ring is restored, yielding a diaryl sulfide (B99878) and the deprotected piperidine.

This reaction is typically fast and clean, proceeding at room temperature and affording high yields. The mildness of these conditions ensures the preservation of other sensitive functional groups within the molecule.

Table 2: Selected Conditions for Nosyl Group Deprotection

Reagent SystemBaseSolventTemperatureNotes
Thiophenol (PhSH)K₂CO₃Acetonitrile (B52724) (MeCN) or DMFRoom Temp.Standard, highly effective method.
β-MercaptoethanolDBUDMFRoom Temp.An alternative thiol nucleophile.
Sodium Sulfide (Na₂S)-DMF/H₂ORoom Temp.Used for certain substrates.

The properties of the nosyl group make it well-suited for solid-phase synthesis (SPS), particularly solid-phase peptide synthesis (SPPS). In SPPS, the standard strategy relies on the Fmoc group for Nα-amino protection, which is removed at each cycle with a solution of piperidine in DMF. frontiersin.orgrsc.org

The nosyl group can be used as an orthogonal protecting group for the side chains of amino acids, such as the ε-amino group of lysine (B10760008) or the imidazole (B134444) nitrogen of histidine. Because the nosyl group is stable to piperidine, it remains intact during the repeated Fmoc deprotection steps throughout the peptide chain elongation. nih.gov Once the full peptide sequence is assembled, the nosyl group can be selectively removed from the side chains while the peptide is still attached to the solid support, using the standard thiophenol-based methods. This allows for site-specific modification of the amino acid side chain before the final cleavage of the peptide from the resin. This orthogonality is a powerful tool for creating complex and modified peptides. nih.gov

1-((2-Nitrophenyl)sulfonyl)piperidine as a Chiral Auxiliary or Ligand Precursor

While the primary role of the nosyl group is protection, the piperidine scaffold itself is a cornerstone in asymmetric synthesis and catalysis. researchgate.net Chiral piperidine derivatives are frequently used as chiral auxiliaries to control the stereochemistry of reactions or as foundational structures for chiral ligands in metal-catalyzed transformations.

The introduction of chiral centers into the piperidine ring of a molecule like this compound can render it a potential chiral auxiliary. researchgate.net Although specific, widely-cited examples of this compound itself being used directly as a chiral auxiliary are not prominent in the literature, its structural components are relevant. The sulfonyl group can act as a coordinating group to a metal center, while a stereochemically defined piperidine ring could effectively shield one face of a reactive intermediate, thus directing the approach of a reagent and inducing stereoselectivity. The synthesis of chiral piperidine scaffolds is a significant area of research for the development of new drugs and catalysts. researchgate.net

Intermediacy in the Synthesis of Pharmacologically Relevant Scaffolds

The piperidine ring is one of the most common heterocyclic motifs found in approved pharmaceutical drugs. semanticscholar.orgnih.gov Consequently, compounds like this compound, which combine this valuable scaffold with a versatile functional handle (the nosyl group), are important intermediates in medicinal chemistry. They serve as building blocks for more complex, often polycyclic, molecules with significant biological activity. mdpi.comnih.gov

This compound and its analogues are precursors for the synthesis of fused and polycyclic heterocyclic systems. chiralen.com These complex scaffolds are often designed to interact with multiple biological targets, a strategy used in the development of atypical antipsychotics and other central nervous system agents. nih.gov For example, synthetic routes can involve the functionalization of the piperidine ring, followed by intramolecular cyclization reactions to form bicyclic or tricyclic structures.

Research has demonstrated the synthesis of fused tricyclic piperazine (B1678402) and piperidine derivatives as potential multireceptor antipsychotic agents. nih.gov Similarly, synthetic strategies have been developed to create polycyclic fused 7-deazapurine heterocycles and nucleosides, which show cytotoxic activity and are of interest in cancer research. nih.gov The synthesis of tetrahydroisoquinolines, another important pharmacological scaffold, has also been achieved using precursors containing a 2-nitrophenyl group. researchgate.net The nosyl group in these syntheses can serve both to activate the piperidine nitrogen for certain reactions and to be removed later to reveal a secondary amine, which can then participate in further cyclization or derivatization steps.

Table 3: Examples of Pharmacologically Relevant Fused Heterocycles Derived from Piperidine/Piperazine Precursors

Precursor TypeResulting ScaffoldPotential Therapeutic Area
Substituted Piperidines/PiperazinesFused Tricyclic Piperidines/Piperazines nih.govAntipsychotics (Schizophrenia)
Aryl-PyrimidinesFused 7-Deazapurine Heterocycles nih.govAnticancer, Antiviral
Substituted TetrahydroisoquinolinesPolycyclic Isoquinoline Derivatives researchgate.netAnticancer
BenzhydrylpiperazinesNitrobenzenesulfonamide Hybrids nih.govAntimycobacterial

Building Blocks for Piperidine-Containing Natural Product Analogues

The piperidine ring is a fundamental structural motif present in a vast array of natural products, particularly in the alkaloid family. The synthesis of these complex molecules and their analogues for structure-activity relationship (SAR) studies often requires robust and versatile building blocks. This compound serves as a valuable synthetic precursor in this context. The electron-withdrawing nature of the 2-nitrobenzenesulfonyl (nosyl) group activates the piperidine ring, facilitating stereoselective functionalization at positions that would otherwise be unreactive. This strategy has been effectively employed in the synthesis of analogues of well-known piperidine alkaloids.

Detailed Research Findings: Synthesis of Fluorinated Alkaloid Analogues

A notable application of an N-sulfonylated piperidine scaffold is in the creation of fluorinated analogues of the natural products (S)-coniine and (±)-pelletierine. Research has shown that the N-2-nitrobenzenesulfonyl (2-Ns) group is highly effective for directing stereoselective reactions on the piperidine ring.

The synthetic approach commences with the α-lithiation of the N-nosyl piperidine, followed by electrophilic fluorination to introduce a fluorine atom at the C-2 position. The resulting intermediate can then be further functionalized. For instance, the introduction of an allyl group at the C-6 position can be achieved through a subsequent lithiation and allylation sequence. The nosyl group's influence is critical for achieving high diastereoselectivity in these transformations.

Table 1: Synthesis of Key Intermediates for Fluorinated Natural Product Analogues

Starting Material PrecursorKey Transformation StepsIntermediate ProductReported Diastereomeric Ratio (d.r.)
N-Nosylpiperidine1. α-Lithiation 2. Electrophilic Fluorination2-Fluoro-1-((2-nitrophenyl)sulfonyl)piperidineNot Applicable
2-Fluoro-1-((2-nitrophenyl)sulfonyl)piperidine1. α'-Lithiation 2. Allylation2-Allyl-6-fluoro-1-((2-nitrophenyl)sulfonyl)piperidine>95:5

Table 2: Natural Product Analogues Synthesized

Target AnaloguePrecursor IntermediateFinal StepBiological Relevance
Fluorinated Coniine Analogue2-Allyl-6-fluoro-1-((2-nitrophenyl)sulfonyl)piperidine1. Hydrogenation of allyl group 2. Cleavage of nosyl groupPotential for altered neurotoxicity and membrane permeability.
Fluorinated Pelletierine (B1199966) Analogue2-Allyl-6-fluoro-1-((2-nitrophenyl)sulfonyl)piperidine1. Oxidation of allyl group to ketone 2. Cleavage of nosyl groupExploration of structure-activity relationships in ion channel modulation.

Chemical Reactivity and Transformations of 1 2 Nitrophenyl Sulfonyl Piperidine

Reactions Involving the Sulfonyl Group

The sulfonyl group is central to the utility of this compound, particularly in its role as a protecting group for the piperidine (B6355638) nitrogen. Its reactivity is dominated by transformations at the sulfur atom.

The 2-nitrobenzenesulfonyl (nosyl) group is well-established as a protecting group for primary and secondary amines, including piperidine. Its removal, which constitutes a nucleophilic substitution at the sulfur center, is a key transformation. This deprotection is typically achieved under mild conditions using thiol-based nucleophiles in the presence of a base. researchgate.netchem-station.com

The mechanism of deprotection involves the nucleophilic attack of a thiolate anion on the electron-deficient sulfur atom of the sulfonamide. This forms a transient Meisenheimer complex, which then collapses to release the deprotected amine and a disulfide byproduct. chem-station.com This process, integral to the Fukuyama Amine Synthesis, allows for the facile conversion of primary amines to secondary amines. chem-station.comorgsyn.org

A variety of thiol reagents and bases can be employed for this transformation, offering a range of conditions suitable for different substrates. Common reagents include thiophenol with potassium carbonate or cesium carbonate, and 2-mercaptoethanol with 1,8-diazabicycloundec-7-ene (DBU). researchgate.netchem-station.com Solid-supported thiols have also been developed to simplify product purification. researchgate.netresearchgate.net

Nucleophile/Base SystemSolventConditionsOutcomeReference
Thiophenol / Potassium CarbonateAcetonitrile (B52724)50°CDeprotection of N-nosyl amine chem-station.comorgsyn.org
Thiophenol / Cesium CarbonateDMFRoom TempDeprotection of N-nosyl amine researchgate.net
2-Mercaptoethanol / DBUDMFRoom TempDeprotection of N-nosyl amine researchgate.net
Mercaptoacetic acid / Sodium MethoxideNot specifiedNot specifiedDeprotection for N-methyl dipeptide synthesis nih.gov
PS-thiophenol / Cesium CarbonateTHF80°C (Microwave)Deprotection using a solid-supported thiol thieme-connect.de

The sulfur atom in the sulfonyl group of 1-((2-nitrophenyl)sulfonyl)piperidine is in its highest oxidation state (+6) and is generally resistant to further oxidation. Conversely, reduction of the sulfonyl group is a challenging transformation that typically requires harsh conditions and is not a common synthetic strategy.

However, the nitro group on the aromatic ring is readily susceptible to reduction. This transformation significantly alters the electronic properties of the molecule but leaves the sulfonyl group intact. Common methods for the reduction of aromatic nitro groups to amines include catalytic hydrogenation (e.g., using palladium on carbon) or the use of metals in acidic media (e.g., iron in acetic acid). wikipedia.org The resulting 1-((2-aminophenyl)sulfonyl)piperidine has different chemical properties and can participate in subsequent reactions, such as cyclizations.

While direct oxidation of the sulfonyl sulfur is not typical, other parts of more complex molecules containing this moiety can be oxidized. For instance, alcohols can be selectively oxidized to aldehydes or ketones in the presence of the nosyl-piperidine group using reagents like 2-iodoxybenzenesulfonic acid with Oxone. organic-chemistry.org

Transformations at the Piperidine Ring

The nosyl group, by withdrawing electron density from the nitrogen, modifies the reactivity of the adjacent piperidine ring, enabling various synthetic transformations that might be difficult on the unprotected heterocycle.

Direct functionalization of C-H bonds is a powerful strategy for modifying the piperidine scaffold. Transition metal catalysis, particularly with rhodium, has been employed for the C-H functionalization of N-sulfonyl protected amines. nih.govnih.gov For instance, rhodium(III)-catalyzed oxidative olefination can occur on related N-allyl sulfonamides, demonstrating the compatibility of the sulfonamide group with such catalytic cycles. rsc.org

Palladium-catalyzed reactions are also widely used for derivatization. Asymmetric allylic alkylation, for example, can be used to introduce substituents onto scaffolds where the piperidine nitrogen acts as a nucleophile after deprotection of a nosyl group or a related protecting group. nih.govnih.gov These methods provide access to a wide range of substituted piperidines, which are important structures in many pharmaceutical compounds. organic-chemistry.org

The derivatization of the piperidine ring can lead to a variety of functionalized products. For example, N-(4-aminophenyl)piperidine has been used as a derivatization tag to improve the detection of organic acids in analytical chemistry, showcasing how modifications of the piperidine scaffold can impart useful properties. nih.gov

Ring-closing metathesis (RCM) is a powerful method for the synthesis of unsaturated nitrogen heterocycles. nih.govrsc.org Diene-containing substrates with an N-sulfonyl protecting group, such as the nosyl group, are excellent candidates for RCM. The electron-withdrawing nature of the sulfonyl group reduces the coordinating ability of the nitrogen atom, preventing catalyst inhibition.

Using ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts, N-nosyl protected diamines can undergo intramolecular cyclization to form unsaturated piperidine rings or other related heterocycles. nih.govnih.gov This strategy is valuable for creating complex cyclic and bicyclic structures. mdpi.com The reaction is driven by the formation of a stable cyclic alkene and the release of a volatile byproduct like ethylene. youtube.com

While RCM is a common application, ring-opening metathesis (ROM) or ring-opening metathesis polymerization (ROMP) of strained, nosyl-piperidine containing bicyclic alkenes is also mechanistically possible, though less frequently employed as a synthetic strategy for this specific scaffold.

Derivatives of this compound can be designed to undergo various intramolecular cyclization reactions, leading to the formation of polycyclic systems.

Aza-Michael Additions: The intramolecular aza-Michael addition is a key reaction for the synthesis of piperidine rings. rsc.orgrsc.org In a typical strategy, a precursor containing an N-nosyl amine and a tethered Michael acceptor (an electron-deficient alkene or alkyne) can cyclize to form a substituted piperidine. researchgate.netbuchler-gmbh.com The reaction can be promoted by bases or acids and often proceeds with high stereoselectivity. buchler-gmbh.com

Radical Cyclizations: Radical cyclizations provide another effective route to functionalized piperidine derivatives. nih.gov A radical can be generated at a position remote to the piperidine ring on a suitable precursor. This radical can then add to an unsaturated bond tethered to the piperidine nitrogen, leading to the formation of a new ring. For example, Mn(OAc)₃-mediated oxidative radical cyclizations have been used to synthesize dihydrofuran rings fused to piperazine (B1678402) systems, a reaction type that is applicable to piperidine derivatives. nih.gov These cyclizations can be part of complex cascade reactions, rapidly building molecular complexity. nih.gov

Reactivity of the Nitrophenyl Moiety

The presence of the 2-nitrophenyl group imparts significant and distinct reactive properties to the this compound molecule. This moiety is characterized by the strong electron-withdrawing nature of both the nitro (NO₂) group and the sulfonyl (SO₂) group. This electronic feature is the primary driver of the reactivity discussed in the following sections.

Reductions of the Nitro Group and Subsequent Transformations

The nitro group is one of the most readily reducible functional groups in organic chemistry. wikipedia.org Its transformation opens up a gateway to a wide array of derivatives, making it a critical step in many synthetic pathways. The reduction of the aromatic nitro group in this compound to its corresponding amine, 1-((2-aminophenyl)sulfonyl)piperidine, can be accomplished using various established methods.

The choice of reducing agent is crucial as it determines the final product. A six-electron reduction converts the nitro group into an amine, proceeding through nitroso and hydroxylamino intermediates. nih.gov Common and effective methods for this transformation include:

Catalytic Hydrogenation: This is a widely used industrial method. Reagents typically involve hydrogen gas in the presence of a metal catalyst such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org

Metal-Acid Systems: The use of metals like iron, tin, or zinc in an acidic medium (e.g., hydrochloric acid or acetic acid) is a classic and reliable method for nitro group reduction. wikipedia.org

Transfer Hydrogenation: An alternative to using gaseous hydrogen involves reagents like hydrazine in the presence of Raney nickel, often performed at controlled, low temperatures (0-10 °C) to potentially isolate intermediate stages like the hydroxylamine. wikipedia.org

Other Reagents: Reagents like sodium hydrosulfite or tin(II) chloride are also effective for the reduction of aromatic nitro compounds. wikipedia.org

The resulting 1-((2-aminophenyl)sulfonyl)piperidine is a versatile intermediate. The newly formed amino group can undergo a variety of subsequent transformations, allowing for the synthesis of more complex molecules. For instance, the amine can be acylated to form amides or diazotized to produce a highly reactive diazonium salt, which can then be subjected to Sandmeyer or similar reactions to introduce a wide range of substituents onto the aromatic ring.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
MethodReagentsTypical ProductReference
Catalytic HydrogenationH₂, Pd/C or Raney NickelAniline wikipedia.org
Metal in AcidFe, HClAniline wikipedia.org
Metal SaltSnCl₂Aniline wikipedia.org
Transfer HydrogenationHydrazine, Raney Nickel (0-10 °C)Aryl Hydroxylamine wikipedia.org
Metal DustZinc, NH₄Cl (aq)Aryl Hydroxylamine wikipedia.org

Aromatic Substitutions and Functionalization of the Phenyl Ring

The phenyl ring of this compound is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the nitro and sulfonyl groups. Conversely, it is highly activated for nucleophilic aromatic substitution (SNAr). nih.gov In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, displacing a leaving group.

The nitro group is a powerful activating group for SNAr reactions, particularly when positioned ortho or para to the leaving group. In this molecule, the nitro group at the 2-position activates the ring for nucleophilic attack. The rate and feasibility of these reactions are influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. rsc.org For instance, studies on activated aryl substrates show a typical leaving group order of F > NO₂ > Cl ≈ Br > I. nih.gov

Reactions with amine nucleophiles, such as piperidine itself, have been studied extensively in various nitrophenyl systems. rsc.orgresearchgate.net For example, the reaction of 1,4-dimethoxy-2,5-dinitrobenzene with piperidine results in the substitution of one of the nitro groups to yield 1-(2,5-dimethoxy-4-nitrophenyl)piperidine. mdpi.com This demonstrates the ability of a nitro group to act as both an activator and a leaving group in SNAr reactions, a principle that can be extended to the functionalization of the this compound ring, provided a suitable leaving group is present at an activated position (ortho or para to the existing nitro group).

Stereochemical Control and Diastereomeric Ratios in Reactions

The stereochemical outcome of reactions is a cornerstone of modern organic synthesis. For molecules involving a piperidine ring, such as this compound, controlling the spatial arrangement of substituents is critical for creating specific isomers.

Factors Influencing Cis/Trans Selectivity

Reactions that introduce substituents onto the piperidine ring or on side chains attached to it can lead to the formation of cis/trans diastereomers. The bulky N-(2-nitrophenyl)sulfonyl group can exert significant steric influence, directing incoming reagents to the less hindered face of the piperidine ring, which typically exists in a chair conformation. researchgate.net

Several factors can influence the resulting cis/trans ratio:

Steric Hindrance: The large N-sulfonyl group can block one face of the molecule, favoring the approach of a reagent from the opposite, less hindered side.

Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry of the reaction, thereby affecting the stereochemical outcome.

Temperature: Lower reaction temperatures often lead to higher selectivity, favoring the thermodynamically more stable product.

Catalyst/Reagent Choice: In catalyzed reactions, the structure of the catalyst can create a chiral environment that dictates the stereochemistry of the product.

While specific studies on the cis/trans selectivity of reactions involving this compound are not detailed in the provided search results, the general principles of stereocontrol in cyclic systems are directly applicable.

Stereodivergent Synthetic Pathways

Stereodivergent synthesis aims to provide access to any desired stereoisomer of a product from a single starting material by simply varying the reagents or reaction conditions. broadinstitute.org This powerful strategy is central to creating libraries of stereochemically diverse molecules for applications in medicinal chemistry and materials science. broadinstitute.org

Achieving stereodivergence often relies on the use of chiral catalysts or auxiliaries. broadinstitute.org For a substrate like this compound, a stereodivergent approach could be envisioned in reactions involving a prochiral center. For example, the asymmetric reduction of a ketone on a side chain attached to the piperidine ring could yield different alcohol stereoisomers depending on the choice of a chiral reducing agent or catalyst. Similarly, multicomponent reactions like the Passerini reaction can be rendered enantioselective through the use of chiral Lewis acid catalysts, where the catalyst controls the facial selectivity of the isocyanide addition. broadinstitute.org

The development of stereodivergent pathways involving this compound would likely leverage its rigid conformational properties imparted by the sulfonyl group and the potential for chiral catalysts to differentiate between the enantiotopic faces of a reactive site within the molecule.

Table 2: Key Concepts in Stereochemical Control
ConceptDescriptionControlling FactorsReference
Cis/Trans SelectivityThe preferential formation of one diastereomer over another (e.g., substituents on the same side or opposite sides of a ring).Steric hindrance, solvent, temperature, catalyst. researchgate.net
Stereodivergent SynthesisA method that allows for the selective synthesis of any stereoisomer of a product from a common starting material.Choice of chiral catalyst, reagents, or reaction conditions. broadinstitute.orgresearchgate.net
Catalytic Asymmetric ReactionA reaction that uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.Structure and efficiency of the chiral catalyst. broadinstitute.org

Mechanistic Investigations of Reactions Involving 1 2 Nitrophenyl Sulfonyl Piperidine

Elucidation of Reaction Pathways for Sulfonamide Formation

The formation of 1-((2-nitrophenyl)sulfonyl)piperidine typically proceeds via the reaction of piperidine (B6355638) with 2-nitrobenzenesulfonyl chloride. This reaction is a classic example of sulfonamide synthesis from a sulfonyl chloride and a secondary amine. wikipedia.org The generally accepted mechanism involves the nucleophilic attack of the piperidine nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. rsc.org

This nucleophilic addition leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate involves the elimination of a chloride ion, which is a good leaving group. A base, which can be another molecule of piperidine or an added non-nucleophilic base like pyridine, then abstracts a proton from the nitrogen atom to yield the final, stable sulfonamide product, this compound, and a hydrochloride salt. wikipedia.org

The reaction is generally high-yielding and proceeds under mild conditions. thieme-connect.com The rate of reaction is influenced by the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride. While primary amines tend to react more rapidly than secondary amines due to steric factors, piperidine is a sufficiently strong nucleophile for the reaction to proceed efficiently. rsc.org The presence of the electron-withdrawing nitro group on the benzene (B151609) ring of the sulfonyl chloride enhances the electrophilicity of the sulfur atom, facilitating the nucleophilic attack by piperidine.

A proposed mechanistic pathway for the sulfonylation of an amine is depicted below:

Scheme 1: Proposed Mechanism for Sulfonamide Formation

In this representation, R2NH is piperidine and Ar is the 2-nitrophenyl group.

Microwave-assisted synthesis has also been employed for the sulfonylation of amines, which can significantly accelerate the reaction rate by rapidly heating the system and activating the sulfonyl chloride. rsc.org

Mechanistic Aspects of Deprotection Reactions

A key advantage of the 2-nitrophenylsulfonyl (nosyl) protecting group is its facile removal under mild conditions, a feature that distinguishes it from other sulfonyl protecting groups like the tosyl group. chem-station.com The deprotection of this compound is most commonly achieved using a thiol, such as thiophenol, in the presence of a base like potassium carbonate or cesium carbonate. chem-station.comrsc.org

The mechanism of this deprotection, a cornerstone of the Fukuyama amine synthesis, proceeds through a nucleophilic aromatic substitution (SNAr) pathway. chem-station.com The thiolate anion, generated in situ by the reaction of the thiol with the base, acts as a soft nucleophile. It attacks the electron-deficient aromatic ring at the carbon atom bearing the sulfonyl group. This attack is facilitated by the presence of the strongly electron-withdrawing nitro group in the ortho position.

The addition of the thiolate leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. chem-station.comrsc.org This intermediate is a key feature of the deprotection mechanism. The subsequent steps involve the collapse of the Meisenheimer complex, leading to the cleavage of the sulfur-nitrogen bond, elimination of sulfur dioxide, and liberation of the free piperidine. chem-station.com

Insights into Stereocontrol in Piperidine Functionalization

The 2-nitrophenylsulfonyl group can play a significant role in directing the stereochemical outcome of reactions at the piperidine ring. The steric bulk and electronic properties of the N-sulfonyl group can influence the approach of reagents, leading to diastereoselective transformations.

For instance, in the functionalization of the piperidine ring, such as through lithiation followed by reaction with an electrophile, the N-sulfonyl group can direct the metalation to a specific position and influence the stereochemistry of the subsequent substitution. While specific studies on this compound are not abundant, research on analogous N-sulfonyl piperidines provides valuable insights. For example, in the rhodium-catalyzed C-H functionalization of N-brosyl-piperidine (where brosyl is p-bromophenylsulfonyl), high diastereoselectivity has been observed, highlighting the directing influence of the sulfonyl group.

The conformational rigidity imposed by the N-sulfonyl group can lock the piperidine ring into a specific chair conformation, exposing one face of the ring to attack by reagents. This can lead to high levels of stereocontrol in reactions such as alkylations, additions, and cyclizations. The development of chiral catalysts for reactions involving N-sulfonylated piperidines has further expanded the ability to achieve enantioselective functionalization.

Reaction Type N-Protecting Group Key Findings on Stereocontrol
Rhodium-Catalyzed C-H FunctionalizationN-BrosylHigh diastereoselectivity in the formation of 2-substituted piperidines.
Asymmetric Lithiation-SubstitutionN-BocKinetic resolution of 2-arylpiperidines with high enantiomeric ratios.
Intramolecular CyclizationN-SulfonylCan promote specific cyclization pathways leading to defined stereoisomers.

This table provides examples of how N-protecting groups, including sulfonyl derivatives, influence stereoselectivity in piperidine functionalization.

Role of the 2-Nitrophenylsulfonyl Group in Directing Reactivity

The 2-nitrophenylsulfonyl group exerts a profound influence on the reactivity of the piperidine ring through a combination of electronic and steric effects. As a strong electron-withdrawing group, it significantly reduces the nucleophilicity of the piperidine nitrogen. This deactivation is beneficial in many synthetic transformations as it prevents unwanted side reactions at the nitrogen atom. rsc.org

The electron-withdrawing nature of the nosyl group also acidifies the protons on the carbon atoms adjacent to the nitrogen (the α-protons). This increased acidity facilitates deprotonation at these positions, allowing for the functionalization of the piperidine ring at the C2 and C6 positions through the use of strong bases.

From a directing group perspective in electrophilic aromatic substitution on the phenyl ring, the sulfonyl group is deactivating and a meta-director. longdom.orgpressbooks.publumenlearning.com However, when attached to the piperidine nitrogen, its primary role is to influence the reactivity of the heterocyclic ring itself. The ortho-nitro group on the phenyl ring plays a crucial role in the deprotection mechanism, as discussed previously, by stabilizing the Meisenheimer complex. chem-station.com

Advanced Structural Analysis of 1 2 Nitrophenyl Sulfonyl Piperidine and Its Adducts

X-ray Crystallography for Conformational Analysis and Stereochemical Assignment

Analysis of Piperidine (B6355638) Ring Conformations (e.g., Chair Conformation)

The piperidine ring, a ubiquitous motif in natural products and pharmaceuticals, typically adopts a low-energy chair conformation to minimize torsional and steric strain. In the case of 1-((2-Nitrophenyl)sulfonyl)piperidine, the piperidine ring is expected to exhibit a chair conformation. nanobioletters.com This is consistent with computational optimizations of similar structures, which indicate that the chair form is the most stable arrangement. nanobioletters.com

The geometry of the sulfonamide group and its connection to the piperidine nitrogen can influence the puckering of the ring. The bond angles around the sulfur atom are anticipated to be approximately 109.5°, characteristic of a tetrahedral geometry, while the C-N-S bond angle would be around 120°, suggesting sp² hybridization of the nitrogen atom due to the delocalization of its lone pair into the sulfonyl group.

Table 1: Predicted Bond Parameters for the Piperidine Ring in a Chair Conformation *

Parameter Predicted Value
C-N-C Bond Angle ~112°
C-C-C Bond Angle ~111°
Average C-C Bond Length ~1.53 Å
Average C-N Bond Length ~1.47 Å

*Data based on DFT calculations of structurally related compounds. nanobioletters.com

Inter- and Intramolecular Interactions Affecting Reactivity

The solid-state packing of this compound molecules is governed by a network of weak intermolecular interactions. These interactions, though individually weak, collectively play a crucial role in the stability of the crystal lattice and can influence the molecule's physical properties and reactivity.

In related nitrophenyl sulfonamides, C-H···O hydrogen bonds are common, where a hydrogen atom from a C-H bond on the piperidine or phenyl ring interacts with an oxygen atom of the nitro or sulfonyl group of an adjacent molecule. nih.gov Furthermore, π-π stacking interactions between the aromatic nitrophenyl rings of neighboring molecules can contribute significantly to the crystal packing. rsc.org

Intramolecularly, the molecule's conformation is stabilized by specific interactions. For instance, weak intramolecular C-H···O interactions can occur between the piperidine ring protons and the oxygen atoms of the sulfonyl group, leading to the formation of pseudo-rings that lock the conformation. researchgate.net The orientation of the 2-nitrophenyl group relative to the piperidine ring is also critical. The nitro group, being a strong electron-withdrawing group, influences the electronic properties of the entire molecule. nanobioletters.com The dihedral angle between the plane of the phenyl ring and the plane of the S-N-C bonds is a key conformational parameter. In similar structures, the nitro group is often slightly twisted out of the plane of the benzene (B151609) ring. researchgate.net

Table 2: Potential Inter- and Intramolecular Interactions in this compound

Interaction Type Description Potential Impact
Intermolecular
C-H···O Hydrogen Bonds Between C-H of one molecule and O (nitro/sulfonyl) of another. Crystal packing and stability.
π-π Stacking Between the aromatic rings of adjacent molecules. Contributes to lattice energy.
van der Waals Forces General non-specific attractive and repulsive forces. Overall molecular packing.
Intramolecular
C-H···O Hydrogen Bonds Between piperidine C-H and sulfonyl oxygens. Conformational rigidity.
Steric Hindrance Between the ortho-nitro group and the piperidine ring. Influences the rotational barrier around the N-S bond.

NMR Spectroscopy for Mechanistic Elucidation and Stereochemical Characterization

NMR spectroscopy is an indispensable tool for probing the structure and dynamics of molecules in solution. For this compound, NMR studies can provide detailed information about its conformational dynamics and can be used to assign the complex stereochemistry of its adducts.

Dynamic NMR Studies for Conformational Exchange

The piperidine ring is not static; it can undergo conformational exchange, most notably the chair-to-chair interconversion. Additionally, rotation around the N-S bond can lead to different rotameric forms. These dynamic processes can often be studied using variable-temperature NMR experiments. nih.gov

At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the observed spectrum will show averaged signals for the axial and equatorial protons of the piperidine ring. As the temperature is lowered, the rate of exchange slows down. At a certain temperature, known as the coalescence temperature (Tc), the signals for the exchanging protons broaden and merge. Below this temperature, separate signals for the distinct axial and equatorial protons may be resolved. By analyzing the line shapes at different temperatures, the energy barrier (ΔG‡) for the conformational exchange can be calculated. In related N-acylpiperazines, two distinct dynamic processes have been observed: the amide bond rotation and the ring inversion, each with its own coalescence temperature and activation energy. nih.gov A similar behavior could be anticipated for this compound due to restricted rotation around the N-SO2 bond and the piperidine ring flip.

Use of 2D NMR Techniques for Complex Structure Assignment

For unambiguous assignment of the proton (¹H) and carbon (¹³C) signals of this compound and its adducts, a suite of two-dimensional (2D) NMR techniques is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For the piperidine ring, COSY would show correlations between the geminal protons on each methylene (B1212753) group and between vicinal protons on neighboring carbons, helping to trace the connectivity within the ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of protons. It shows correlations between protons that are close to each other in space, even if they are not directly bonded. researchgate.net This is invaluable for stereochemical assignments. For example, in the chair conformation of the piperidine ring, NOESY can distinguish between axial and equatorial protons by their through-space interactions with other protons. researchgate.net

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound *

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Piperidine H-2, H-6 (axial) 3.0 - 3.5 45 - 55
Piperidine H-2, H-6 (equatorial) 3.5 - 4.0 45 - 55
Piperidine H-3, H-5 (axial) 1.4 - 1.8 25 - 35
Piperidine H-3, H-5 (equatorial) 1.6 - 2.0 25 - 35
Piperidine H-4 (axial & equatorial) 1.5 - 1.9 20 - 30
Nitrophenyl H-3 7.8 - 8.2 130 - 140
Nitrophenyl H-4 7.5 - 7.9 125 - 135
Nitrophenyl H-5 7.6 - 8.0 128 - 138
Nitrophenyl H-6 8.0 - 8.4 120 - 130

*These are approximate ranges and can be influenced by solvent and other factors. Based on data for similar compounds. rsc.orgchemicalbook.com

Computational Chemistry and Theoretical Studies of 1 2 Nitrophenyl Sulfonyl Piperidine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, renowned for its balance of accuracy and computational cost in predicting the electronic structure and properties of molecules. nanobioletters.com

DFT calculations, particularly using a method like B3LYP with a 6-311++G(d,p) basis set, are employed to determine the most stable three-dimensional arrangement of atoms in 1-((2-Nitrophenyl)sulfonyl)piperidine. nanobioletters.com The optimization process seeks the lowest energy conformation of the molecule.

Table 1: Predicted Optimized Geometric Parameters for this compound (Based on Analogous Structures)

ParameterPredicted Value
S-N (Sulfonyl-Piperidine) Bond Length~1.65 Å
S-C (Sulfonyl-Phenyl) Bond Length~1.77 Å
N-C (Piperidine) Average Bond Length~1.47 Å
C-C (Phenyl) Average Bond Length~1.39 Å
C-N-C (Piperidine) Bond Angle~112°
O-S-O Bond Angle~120°
C-S-N Bond Angle~105°

Note: These values are illustrative and based on computational data for structurally related compounds.

The conformational preference for the chair form of the piperidine (B6355638) ring is a well-established principle for such six-membered heterocyclic systems, providing the most stable arrangement by staggering adjacent C-H bonds and minimizing unfavorable interactions. nanobioletters.com

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. nanobioletters.com

For this compound, the HOMO is expected to be localized primarily on the piperidine ring and the sulfonyl group, which are relatively more electron-rich. In contrast, the LUMO is anticipated to be distributed over the electron-deficient 2-nitrophenyl ring, particularly due to the strong electron-withdrawing nature of the nitro group. nanobioletters.com

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. uni.lu Based on the analysis of its derivative, the HOMO-LUMO energy gap for this compound is predicted to be significant, indicating a relatively stable molecule. nanobioletters.com The calculated values of various quantum chemical parameters, such as ionization potential, electron affinity, electronegativity, and global hardness, can further quantify the reactivity. A higher electrophilicity index for the derivative suggests that this compound would also act as a good electrophile. nanobioletters.comchemrxiv.org

Table 2: Predicted Quantum Chemical Parameters for this compound (Based on Analogous Structures)

ParameterPredicted Value (eV)
HOMO Energy~ -7.5 eV
LUMO Energy~ -3.3 eV
HOMO-LUMO Gap (ΔE)~ 4.2 eV
Ionization Potential (I)~ 7.5 eV
Electron Affinity (A)~ 3.3 eV
Electronegativity (χ)~ 5.4 eV
Global Hardness (η)~ 2.1 eV
Global Softness (S)~ 0.24 eV⁻¹
Electrophilicity Index (ω)~ 6.9 eV

Note: These values are illustrative and derived from a study on a closely related compound. nanobioletters.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP surface is colored according to the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential. nih.gov

For this compound, the MEP map is expected to show the most negative potential (red) localized around the oxygen atoms of the nitro group and the sulfonyl group. These regions are the most likely sites for electrophilic attack. Conversely, the most positive potential (blue) would be found around the hydrogen atoms of the piperidine ring and the phenyl ring, indicating these as potential sites for nucleophilic interaction. nih.gov The MEP analysis, therefore, provides a clear and intuitive picture of the molecule's reactivity landscape, complementing the insights gained from FMO theory.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a theoretical framework that analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure. nanobioletters.com This method can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) by analyzing the properties of the electron density at bond critical points (BCPs).

A QTAIM analysis of a derivative of this compound has been mentioned in the literature, suggesting that such an analysis can provide topological parameters to understand the interactions within the molecule. nanobioletters.com This would involve identifying BCPs and analyzing the values of the electron density (ρ) and its Laplacian (∇²ρ) at these points to characterize the strength and nature of the intramolecular interactions.

Energy Landscape and Stability of Isomers and Intermediates

No specific studies on the energy landscape, stability of isomers, and intermediates of this compound were found in the performed searches. Such studies would involve exploring different conformational isomers (e.g., boat or twist-boat conformations of the piperidine ring) and rotamers (rotation around the S-N and S-C bonds) to map out the potential energy surface. This would help in identifying the global minimum energy structure and the energy barriers between different conformations, providing a deeper understanding of the molecule's flexibility and dynamics.

In Silico Studies of Reaction Mechanisms and Transition States

No specific in silico studies detailing the reaction mechanisms and transition states involving this compound were identified in the available literature. Such computational investigations would be valuable for understanding how this molecule participates in chemical reactions. For instance, DFT calculations could be used to model the reaction pathways of its synthesis or its reactions with other molecules, identifying the transition state structures and calculating the activation energies. This would provide a detailed, step-by-step understanding of the reaction dynamics at a molecular level.

Future Directions and Broader Implications in Organic Synthesis

Development of Novel Synthetic Applications for the 2-Nitrophenylsulfonyl Group

The utility of the 2-nitrophenylsulfonyl group extends far beyond its traditional role as a protecting group for amines. Current research is focused on leveraging its inherent reactivity to orchestrate complex chemical transformations. A significant area of development is its use as a "functional protecting group," where it actively participates in the synthetic sequence beyond simple masking of a functional group. acs.orgnih.gov

One such innovative application involves a Michael/Smiles tandem process. In this strategy, the nosyl group is not merely removed but is transferred to the substrate during the deprotection step via a novel extension of the Truce–Smiles rearrangement. acs.orgnih.gov This allows for the concise preparation of elaborate polycyclic and heterocyclic systems, which are common motifs in natural products. nih.gov This approach provides access to densely functionalized ring systems that can serve as versatile building blocks for more complex molecular architectures, such as indoles. acs.orgnih.gov

Furthermore, the nosyl group's ability to act as a reversible blocking group in electrophilic aromatic substitution is an area ripe for further exploration. masterorganicchemistry.com By temporarily occupying a specific position on an aromatic ring, it can direct subsequent functionalization to other sites before being removed, offering a powerful tool for regiocontrol in the synthesis of highly substituted aromatic compounds. masterorganicchemistry.com The development of new protocols for such applications, particularly those compatible with a wider range of functional groups and reaction conditions, remains a key objective.

Table 1: Emerging Synthetic Applications of the 2-Nitrophenylsulfonyl (Nosyl) Group

Application Area Description Key Advantage Relevant Findings
Functional Protecting Group The nosyl group participates in the reaction sequence during its cleavage, becoming part of the final product structure. Atom economy, step efficiency, rapid construction of complexity. Used in Michael/Smiles tandem reactions to synthesize complex heterocyclic systems like indoles. acs.orgnih.gov
Tandem Rearrangements The group is transferred to the substrate through a Truce-Smiles rearrangement combined with a 1,4-addition. Access to valuable, functionalized ring systems for further manipulation. Enables the creation of versatile building blocks for complex molecule synthesis. acs.orgnih.gov

| Regiocontrol in Aromatic Synthesis | Used as a temporary "blocking group" to direct electrophilic substitution to specific positions (e.g., ortho). | Provides a method for synthesizing specific isomers of substituted aromatic compounds that are otherwise difficult to access. | The sulfonyl group can be installed and later removed under acidic conditions with heat. masterorganicchemistry.com |

Exploration of New Reactivity Modes and Catalytic Transformations

The strong electron-withdrawing nature of the 2-nitrophenylsulfonyl group makes the sulfur atom highly electrophilic and the N-S bond susceptible to cleavage by nucleophiles. While this property is well-exploited for deprotection using thiols, future research aims to uncover and harness new reactivity modes, particularly through catalysis. researchgate.net

The development of novel catalytic systems that can selectively activate or transform nosyl-containing compounds is a primary focus. This includes metal-catalyzed reactions for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For instance, the sulfonamide moiety could be explored as a less-common N-donor in coordination chemistry, potentially leading to new catalytic cycles. researchgate.net The goal is to move beyond stoichiometric reagents for deprotection and other transformations, favoring milder, more sustainable catalytic methods. orgchemres.org

Another avenue of exploration is the use of microwave irradiation to accelerate reactions involving nosyl amides. thieme-connect.de Microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes, for processes like deprotection. thieme-connect.de Fine-tuning these protocols to prevent degradation of sensitive substrates and the development of solid-supported reagents for easier purification represent ongoing efforts to make these transformations more practical and efficient. thieme-connect.de The selective deprotection of different nitrobenzenesulfonamides (e.g., 2,4-dinitro vs. 2-nitro) based on their distinct electronic properties also highlights the potential for controlled, stepwise manipulations in complex syntheses. researchgate.net

Computational Design of Enhanced Derivatives with Tunable Properties

Computational chemistry offers a powerful toolkit for accelerating the development of new reagents and predicting their behavior. For derivatives of the 2-nitrophenylsulfonyl group, computational methods such as Density Functional Theory (DFT) are being used to design enhanced versions with finely tuned properties. mdpi.com These in silico studies can predict how modifications to the aromatic ring will affect the group's stability, reactivity, and spectroscopic characteristics. mdpi.com

For example, researchers are designing novel sulfonamide protecting groups that overcome the traditional trade-off between stability and ease of cleavage. researchgate.net Computational modeling helps in identifying substituents that can enhance stability towards certain reaction conditions while maintaining susceptibility to specific cleavage agents. A notable example is the design of the 2-methyl-6-nitrobenzenesulfonyl (2-MNs) ester as a precursor for ¹⁸F-fluorination in PET tracer synthesis. chemrxiv.org Here, the methyl group was computationally predicted and experimentally confirmed to sterically hinder hydrolysis of the sulfonyl ester, improving labeling efficiency by minimizing side reactions. chemrxiv.org

Molecular docking studies represent another computational frontier, assessing the potential for nosyl-containing molecules to interact with biological targets. mdpi.com By modeling the binding of compounds like ({4-nitrophenyl}sulfonyl)tryptophan to enzyme active sites, researchers can pre-screen derivatives for potential therapeutic applications, guiding synthetic efforts toward the most promising candidates. mdpi.com This integration of theoretical prediction and experimental validation is crucial for the rational design of next-generation functional molecules. researchgate.net

Table 2: Computationally Designed Nosyl Derivatives and Their Applications

Derivative/System Computational Method Designed Property Application
({4-nitrophenyl}sulfonyl)tryptophan DFT, Molecular Docking Structural and spectroscopic properties, binding energy prediction. Evaluation of potential binding to E. coli DNA gyrase and COVID-19 main protease. mdpi.com
2-Methyl-6-nitrobenzenesulfonyl (2-MNs) ester Not specified, but design was based on steric hindrance principles. Increased stability against hydrolysis via steric hindrance. Improved precursor for ¹⁸F-nucleophilic fluorination in PET tracer synthesis. chemrxiv.org

| Novel Sulfonamide Protecting Groups (e.g., Nms) | In silico studies | Overcomes limitations of traditional sulfonamides (e.g., robustness vs. cleavability). | Amine protection in multi-step synthesis. researchgate.net |

Integration of 1-((2-Nitrophenyl)sulfonyl)piperidine in Automated Synthesis and Flow Chemistry

The principles of automation and flow chemistry—which emphasize efficiency, safety, and scalability—are revolutionizing chemical synthesis. The properties of this compound and related nosyl derivatives make them well-suited for integration into these modern platforms.

A key enabling technology is the use of polymer-supported reagents. thieme-connect.de For instance, solid-supported thiols have been developed for the deprotection of nosyl amides. This approach simplifies purification immensely: the spent reagent and by-products are removed by simple filtration, eliminating the need for liquid-liquid extraction or chromatography. thieme-connect.de This is highly advantageous for automated synthesis, where purification is often a bottleneck.

Furthermore, the development of nosyl-based precursors for automated processes is already underway. The automated synthesis of an ¹⁸F-labeled amino acid using a 2-methyl-6-nitrobenzenesulfonyl ester precursor demonstrates the feasibility of incorporating these reagents into complex, multi-step automated sequences for producing radiopharmaceuticals. chemrxiv.org

Flow chemistry, which involves performing reactions in continuous-flow reactors, offers enhanced control over reaction parameters like temperature and mixing, leading to improved yields and safety. The clean and rapid nature of many nosyl group transformations, especially when paired with solid-supported reagents or scavengers, makes them ideal candidates for adaptation to flow chemistry protocols. This integration promises to create more environmentally friendly chemical processes by minimizing solvent usage and waste production, aligning with the principles of green chemistry. researchgate.net

Q & A

Q. What are the common synthetic routes for 1-((2-Nitrophenyl)sulfonyl)piperidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of the piperidine ring with a 2-nitrophenylsulfonyl chloride derivative. Key steps include:

  • Nucleophilic substitution : Piperidine reacts with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and reactivity .
  • Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation efficiency .
  • Purification : Column chromatography with silica gel and a gradient of ethyl acetate/hexane is recommended for isolating high-purity product (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the piperidine ring conformation and sulfonamide linkage. The nitro group’s deshielding effect on aromatic protons is observable at δ 7.5–8.5 ppm .
  • FT-IR : Peaks at ~1350 cm1^{-1} (asymmetric S=O stretch) and ~1150 cm1^{-1} (symmetric S=O stretch) validate sulfonamide formation .
  • Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]+^+) align with the molecular formula C11_{11}H13_{13}N2_2O4_4S .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced biological activity?

Methodological Answer:

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states to optimize sulfonylation efficiency .
  • Docking studies : Molecular docking with targets like enzymes (e.g., carbonic anhydrase) identifies substituent effects on binding affinity. The nitro group’s electron-withdrawing nature enhances interactions with hydrophobic pockets .
  • Machine learning : Training models on existing piperidine sulfonamide datasets can predict novel derivatives with desired logP or solubility profiles .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide-containing piperidine derivatives?

Methodological Answer:

  • Meta-analysis : Systematically compare studies using tools like PRISMA to identify variables (e.g., assay conditions, cell lines) causing discrepancies. For example, antimicrobial activity may vary due to Gram-positive vs. Gram-negative bacterial models .
  • Structure-Activity Relationship (SAR) profiling : Test derivatives with modified nitro positions (e.g., 3- or 4-nitro isomers) to isolate electronic vs. steric effects. The 2-nitro group’s meta-directing property may reduce off-target interactions .
  • Dose-response validation : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm IC50_{50} values in enzyme inhibition studies .

Q. How does the nitro group’s position (ortho, meta, para) on the phenyl ring influence the compound’s reactivity and biological activity?

Methodological Answer:

  • Synthetic reactivity : The ortho-nitro group (2-position) sterically hinders sulfonylation, requiring elevated temperatures (60–80°C) compared to para-substituted analogs .
  • Biological impact : Ortho-substitution enhances membrane permeability due to reduced polarity, as shown in Caco-2 cell permeability assays. However, para-substituted derivatives may exhibit stronger π-π stacking with aromatic residues in target proteins .

Q. What experimental protocols are recommended for assessing in vitro metabolic stability of this compound?

Methodological Answer:

  • Liver microsome assays : Incubate the compound with rat or human liver microsomes (1 mg/mL) in NADPH-regenerating buffer. Monitor degradation via LC-MS/MS over 60 minutes .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC; CYP2D6: AMMC) to assess competitive inhibition. IC50_{50} values <10 μM suggest high metabolic liability .
  • Data interpretation : Compare half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}) to reference compounds like verapamil for context .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.